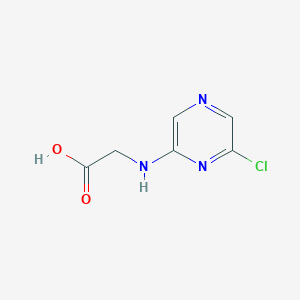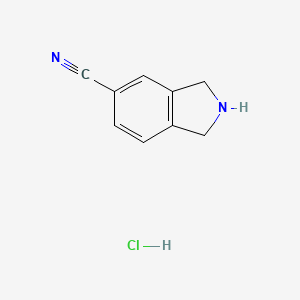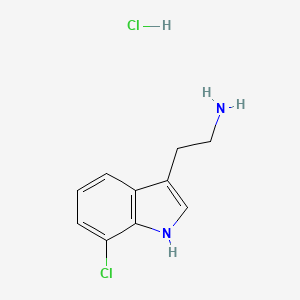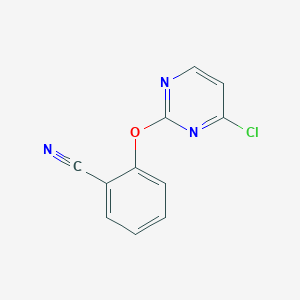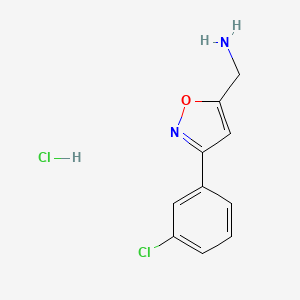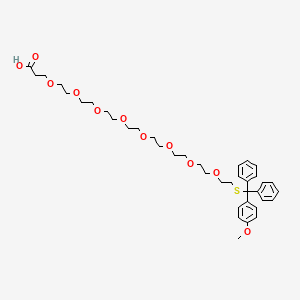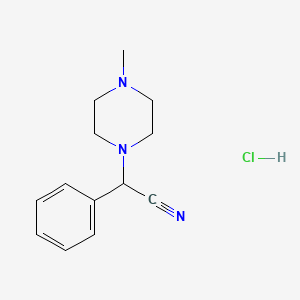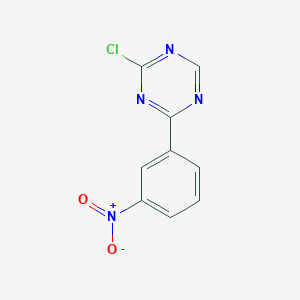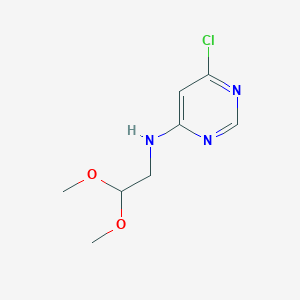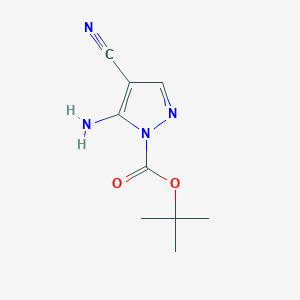![molecular formula C13H20Cl2N2 B1423663 2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride CAS No. 1159823-70-7](/img/structure/B1423663.png)
2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride
Vue d'ensemble
Description
“2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride” is a chemical compound with the molecular formula C13H20Cl2N2 . It is also known by its CAS number 1159823-70-7 .
Molecular Structure Analysis
The InChI code for “2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride” is1S/C13H18N2.2ClH/c1-2-5-12(6-3-1)9-15-10-13(11-15)7-4-8-14-13;;/h1-3,5-6,14H,4,7-11H2;2*1H . The canonical SMILES representation is C1CC2(CN(C2)CC3=CC=CC=C3)NC1.Cl.Cl . Physical And Chemical Properties Analysis
The molecular weight of “2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride” is 275.21 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . The exact mass is 274.1003540 g/mol .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Novel Spirocyclic Compounds Synthesis : The compound has been utilized in the synthesis of novel spirocyclic 2-azetidinones, demonstrating a practical approach starting from natural proline. This pathway includes a series of transformations leading to N-alkylated title compounds, showcasing its role in producing rotamers with potential chemical and biological significance (Sharada et al., 2014).
Catalysis in Spiropyran Derivatives : Research indicates the use of silica-bonded 1,4-diaza-bicyclo[2.2.2]octane-sulfonic acid chloride as a catalyst for the synthesis of spiropyran derivatives. This highlights its role in promoting green and efficient synthesis methods, further underlining the versatility of related compounds in catalytic processes (Moosavi‐Zare et al., 2016).
Biological Evaluation and Potential Applications
Anticonvulsant Activity Studies : N-Mannich bases derived from spirosuccinimides and spirohydantoins, related in structure to the diazaspiro octane compounds, have been synthesized and evaluated for anticonvulsant activities. These studies reveal the potential of spiro-compounds in developing new therapeutic agents (Obniska et al., 2010).
Synthesis of Spiro Heterocycles for Biological Applications : The compound has been involved in the synthesis of novel spiro heterocycles, including thiadiazine, thiazole, and oxazole derivatives. These synthesized compounds were further evaluated for their biological applications, indicating the broader utility of diazaspiro octane compounds in medicinal chemistry (Dabholkar & Bhusari, 2013).
Eco-Friendly Synthesis Approaches : The use of nanomagnetic double-charged diazoniabicyclo[2.2.2]octane dichloride silica as a novel catalyst in nucleophilic substitution reactions for the synthesis of benzyl acetates and thiocyanates underscores an eco-friendly approach to chemical synthesis. This not only represents the compound's utility in synthesis but also its contribution to sustainable chemistry practices (Davarpanah & Kiasat, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2-benzyl-2,5-diazaspiro[3.4]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-5-12(6-3-1)9-15-10-13(11-15)7-4-8-14-13;;/h1-3,5-6,14H,4,7-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPAKUAJRJRURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C2)CC3=CC=CC=C3)NC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679383 | |
| Record name | 2-Benzyl-2,5-diazaspiro[3.4]octane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride | |
CAS RN |
1159823-70-7 | |
| Record name | 2-Benzyl-2,5-diazaspiro[3.4]octane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


